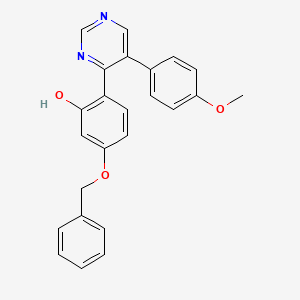
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” is a chemical compound with the CAS Number: 1032452-86-0 . It has a molecular weight of 243.7 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClN3/c1-17-8-10 (9-4-2-3-5-12 (9)17)11-6-7-15-13 (14)16-11/h2-8H,1H3 . This indicates the presence of a pyrimidine ring attached to an indole ring via a carbon-chlorine bond.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Anticancer Applications
Pyrimidine derivatives, including “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole”, have been reported to have anticancer properties . They have been used in the modulation of myeloid leukemia .
Antimicrobial Applications
Pyrimidine derivatives have been reported to have antimicrobial properties . This suggests that “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” could potentially be used in the development of new antimicrobial agents .
Antifungal Applications
In addition to their antimicrobial properties, pyrimidine derivatives have also been reported to have antifungal properties . This suggests that “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” could potentially be used in the development of new antifungal agents .
Antiparasitic Applications
Pyrimidine derivatives have been reported to have antiparasitic properties . This suggests that “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” could potentially be used in the development of new antiparasitic agents .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole-based compounds, such as this one, are often used in the development of new drugs for various diseases, including cancer . The nitrogen-bearing heterocycle indole scaffold is considered one of the most privileged pharmacophores in heterocyclic compounds .
Mode of Action
It is synthesized through a nucleophilic aromatic substitution reaction between 1-methylindole and 2,4-dichloropyrimidine or 2,4-dichloro-6-methylpyrimidine .
Biochemical Pathways
It is known that indole-based compounds often interact with various biochemical pathways, influencing cellular processes .
Result of Action
Indole-based compounds are known for their potential anticancer relevance .
Propriétés
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-8-3-2-4-9-10(7-16-12(8)9)11-5-6-15-13(14)17-11/h2-7,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDMYMILZQSKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NC(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

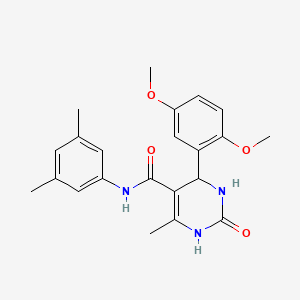

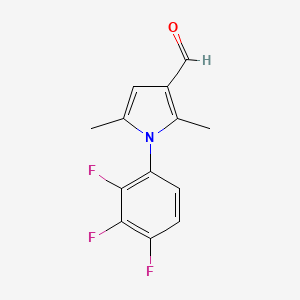
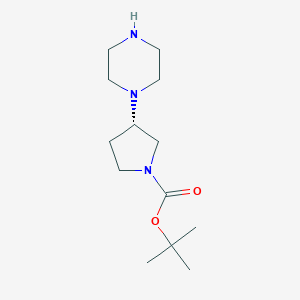

![6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2364273.png)
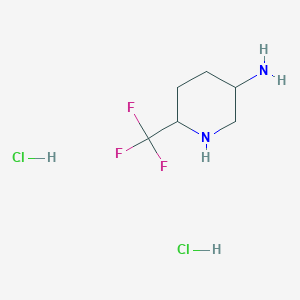
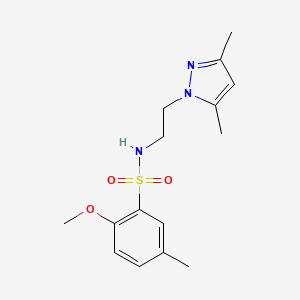

![8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364277.png)
![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)
![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)

